6-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-4-methylpyridin-3-ylboronic acid

Vue d'ensemble

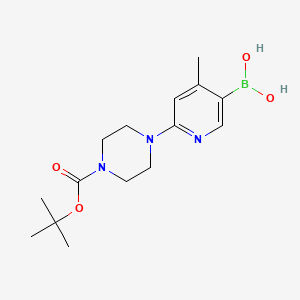

Description

6-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-4-methylpyridin-3-ylboronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and potential applications. This compound is characterized by the presence of a boronic acid group, a piperazine ring with a tert-butoxycarbonyl (Boc) protecting group, and a methyl-substituted pyridine ring. The combination of these functional groups makes it a versatile intermediate in various chemical reactions and a valuable building block in drug discovery and development.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-4-methylpyridin-3-ylboronic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Piperazine Ring: The piperazine ring is synthesized by cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions.

Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the piperazine nitrogen atoms.

Coupling with Pyridine Derivative: The protected piperazine is then coupled with a pyridine derivative, which can be synthesized separately or obtained commercially.

Boronic Acid Formation:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

6-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-4-methylpyridin-3-ylboronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Boronic esters and borates.

Reduction: Boranes and borohydrides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmaceutical Synthesis

6-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-4-methylpyridin-3-ylboronic acid serves as an important intermediate in the synthesis of various therapeutic agents. Notably, it has been utilized in the development of norepinephrine reuptake inhibitors such as ampreloxetine, which is used to treat conditions like neurogenic orthostatic hypotension . The compound's ability to act as a building block for complex molecules underscores its significance in medicinal chemistry.

Targeting Kinases

Research has indicated that boronic acids can be effective in targeting specific kinases involved in cancer and other diseases. The structural features of this compound make it a candidate for developing selective inhibitors against various receptor kinases, enhancing its potential in cancer therapy .

Chemical Biology

The compound's boronic acid moiety allows it to interact with biological molecules, making it useful for probing biological pathways and mechanisms. This interaction can facilitate the study of enzyme activity and protein function, contributing to a better understanding of cellular processes .

Case Study 1: Synthesis of Norepinephrine Reuptake Inhibitors

In a recent study, researchers synthesized derivatives of this compound to create potent norepinephrine reuptake inhibitors. These compounds showed promising results in preclinical trials, indicating their potential for treating depression and anxiety disorders .

Case Study 2: Development of Selective Kinase Inhibitors

Another investigation focused on the modification of this boronic acid derivative to enhance selectivity toward ALK (anaplastic lymphoma kinase) family members. The study demonstrated that specific substitutions at the pyridine ring could significantly increase potency and selectivity against target kinases, paving the way for new cancer therapeutics .

Mécanisme D'action

The mechanism of action of 6-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-4-methylpyridin-3-ylboronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe . The piperazine ring and pyridine moiety contribute to the compound’s binding affinity and specificity for its targets .

Comparaison Avec Des Composés Similaires

Similar Compounds

6-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-2-methylpyridin-3-ylboronic acid: Similar structure but with a different substitution pattern on the pyridine ring.

4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)butanoic acid: Contains a butanoic acid group instead of a boronic acid group.

2-(6-(4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-5-oxa-2-azaspiro[3.4]octan-2-yl)acetic acid: A spiro compound with a different core structure.

Uniqueness

6-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-4-methylpyridin-3-ylboronic acid is unique due to its combination of a boronic acid group, a Boc-protected piperazine ring, and a methyl-substituted pyridine ring. This unique structure imparts specific chemical reactivity and binding properties, making it valuable in various research and industrial applications .

Activité Biologique

6-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-4-methylpyridin-3-ylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a piperazine moiety and a boronic acid functional group, both of which contribute to its interaction with biological systems.

The molecular formula of this compound is , with a molecular weight of approximately 307.35 g/mol. Its structure can be represented as follows:

The biological activity of this compound primarily stems from its ability to interact with specific biological targets, including enzymes and receptors involved in various signaling pathways. Boronic acids are known to form reversible covalent bonds with diols, making them valuable in the design of inhibitors for proteases and other enzymes.

In Vitro Studies

Research indicates that this compound exhibits significant inhibitory activity against certain enzymes, particularly those involved in cancer cell proliferation. For instance, studies have shown that derivatives of boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. The specific IC50 values (the concentration required to inhibit 50% of enzyme activity) for this compound remain under investigation, but preliminary results suggest promising potency.

Case Studies

- Cancer Research : In a study involving various cancer cell lines, this compound was tested for its ability to induce cell death. Results indicated that the compound effectively reduced cell viability in a dose-dependent manner, with notable effects observed in breast and prostate cancer cells.

- Targeted Drug Delivery : The compound's boronic acid group allows for selective binding to certain biomolecules, enhancing its potential as a targeted therapeutic agent. This feature has been exploited in drug delivery systems aimed at improving the bioavailability and efficacy of chemotherapeutic agents.

Comparative Activity Table

| Compound Name | Structure | IC50 (µM) | Target | Biological Effect |

|---|---|---|---|---|

| This compound | Structure | TBD | Proteasome | Induces apoptosis |

| Other Boronic Acid Derivative A | Structure | TBD | Kinase | Inhibits proliferation |

| Other Boronic Acid Derivative B | Structure | TBD | Enzyme X | Modulates activity |

Propriétés

IUPAC Name |

[4-methyl-6-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24BN3O4/c1-11-9-13(17-10-12(11)16(21)22)18-5-7-19(8-6-18)14(20)23-15(2,3)4/h9-10,21-22H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBQHGDQAFMZCRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1C)N2CCN(CC2)C(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24BN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301119960 | |

| Record name | 1-Piperazinecarboxylic acid, 4-(5-borono-4-methyl-2-pyridinyl)-, 1-(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301119960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1254163-84-2 | |

| Record name | 1-Piperazinecarboxylic acid, 4-(5-borono-4-methyl-2-pyridinyl)-, 1-(1,1-dimethylethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1254163-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperazinecarboxylic acid, 4-(5-borono-4-methyl-2-pyridinyl)-, 1-(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301119960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.